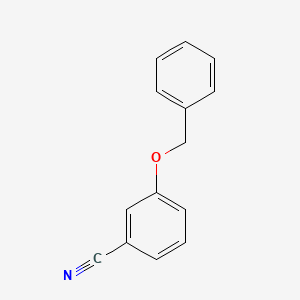

3-(Benzyloxy)benzonitrile

Description

Significance of Nitrile Functional Groups in Organic Synthesis and Beyond

The nitrile, or cyano, functional group (-C≡N) is a versatile entity in organic synthesis. fiveable.menih.gov Its linear geometry and the strong triple bond between carbon and nitrogen impart distinct characteristics. fiveable.me The nitrogen atom's electronegativity renders the carbon atom electrophilic, making it susceptible to nucleophilic attack. fiveable.me This reactivity allows nitriles to be transformed into a variety of other functional groups, including carboxylic acids, primary amines, amides, and ketones, thereby serving as crucial synthetic intermediates. pearson.comebsco.comresearchgate.net Beyond their role as synthetic precursors, nitriles are present in numerous pharmaceuticals, agrochemicals, and materials. numberanalytics.comresearchgate.net

Aromatic Nitriles as Key Building Blocks in Diverse Chemical Disciplines

When a nitrile group is attached to an aromatic ring, it creates a class of compounds known as aromatic nitriles. numberanalytics.com These compounds are pivotal building blocks due to the interplay between the aromatic ring and the electron-withdrawing nature of the nitrile group. fiveable.me This electronic influence affects the reactivity of the aromatic ring in reactions like electrophilic aromatic substitution. fiveable.me Aromatic nitriles are instrumental in the synthesis of pharmaceuticals, dyes, and advanced materials. numberanalytics.comnumberanalytics.com Their ability to participate in cycloaddition reactions further expands their utility in creating complex heterocyclic structures. numberanalytics.com

Overview of Benzyloxy-Substituted Aromatic Compounds in Contemporary Research

The benzyloxy group, a benzyl (B1604629) group linked to a parent molecule via an ether linkage, is a common substituent in organic chemistry. Its incorporation into aromatic compounds can significantly influence their biological activity and material properties. In medicinal chemistry, the benzyloxy moiety is often introduced to enhance binding to biological targets, such as enzymes. nih.gov For instance, small molecules with a benzyloxy substituent have been investigated as potent inhibitors of monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases. nih.gov In materials science, the presence of a benzyloxy group can affect the electronic and optical properties of a compound. evitachem.com

Structure

3D Structure

Properties

IUPAC Name |

3-phenylmethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12/h1-9H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLZQTLUSPQUQLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340072 | |

| Record name | 3-(Benzyloxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61147-43-1 | |

| Record name | 3-(Benzyloxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Benzyloxy Benzonitrile and Analogues

Established Synthetic Pathways to 3-(Benzyloxy)benzonitrile

Nucleophilic Aromatic Substitution (SNAr) Strategies

A primary and widely utilized method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy is an adaptation of the Williamson ether synthesis, a robust method for forming ethers. masterorganicchemistry.comwikipedia.org The core of this approach involves the reaction of an alkoxide with a suitable organohalide. wikipedia.org

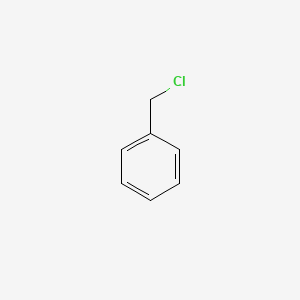

The most direct synthesis of this compound involves the reaction of 3-hydroxybenzonitrile with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride. masterorganicchemistry.comsciencemadness.org In this reaction, the hydroxyl group of 3-hydroxybenzonitrile is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide in an SN2 reaction, displacing the halide and forming the desired ether linkage. wikipedia.org The starting material, 3-hydroxybenzonitrile, is commercially available and its properties are well-documented. nist.govsigmaaldrich.com

A typical procedure involves dissolving 3-hydroxybenzonitrile and a benzyl halide in a suitable solvent, followed by the addition of a base. The reaction mixture is then typically heated to facilitate the reaction. prepchem.com

Table 1: Key Reactants in the Synthesis of this compound

| Reactant | Role | Structure |

| 3-Hydroxybenzonitrile | Nucleophile precursor |  |

| Benzyl Halide (e.g., Benzyl Bromide) | Electrophile |  |

| Base (e.g., K2CO3) | Deprotonating agent | K₂CO₃ |

The efficiency of the synthesis is highly dependent on the choice of base and solvent. Potassium carbonate (K₂CO₃) is a commonly used base due to its moderate basicity and good solubility in polar aprotic solvents. prepchem.com Other bases can also be employed.

Polar aprotic solvents like acetone (B3395972) and dimethylformamide (DMF) are frequently chosen for this reaction. prepchem.comgoogle.com These solvents are effective at solvating the cation of the base, thereby increasing the nucleophilicity of the phenoxide ion. DMF, in particular, is known to accelerate SN2 reactions. google.comnih.gov For instance, a documented synthesis of a related compound, 3-[3-(2-quinolinylmethyloxy)benzyloxy]benzonitrile, utilizes potassium carbonate in DMF, with heating to 60°C overnight. prepchem.com The choice of solvent can significantly impact reaction time and yield.

Table 2: Common Solvents and Bases for Williamson Ether Synthesis

| Solvent/Base | Type | Rationale for Use |

| Acetone | Polar Aprotic Solvent | Good solubility for reactants, easily removed. google.com |

| Dimethylformamide (DMF) | Polar Aprotic Solvent | High boiling point, excellent at solvating cations, accelerates SN2 reactions. prepchem.comgoogle.comnih.gov |

| Potassium Carbonate (K₂CO₃) | Inorganic Base | Effective, readily available, and suitable for this type of reaction. prepchem.comgoogle.com |

Multi-Step Synthetic Approaches to Substituted Benzyloxybenzonitriles

The synthesis of more complex or specifically substituted benzyloxybenzonitriles often requires multi-step approaches. These can involve the initial synthesis of a substituted benzonitrile (B105546) followed by the introduction of the benzyloxy group, or the modification of functional groups on a pre-existing benzyloxybenzonitrile framework.

A parallel synthetic strategy can be applied to produce isomers such as 4-(benzyloxy)benzonitrile. This involves the reaction of 4-cyanophenol with a benzyl bromide. chemicalbook.comnih.gov Similar to the synthesis of the 3-isomer, this reaction proceeds via a Williamson ether synthesis mechanism. The synthesis of 4-cyanophenol itself can be achieved through various methods, including the reaction of 4-bromophenol (B116583) with copper(I) cyanide or the ammoxidation of p-cresol. chemicalbook.com The reaction of 4-cyanophenol with benzyl bromide under basic conditions yields the corresponding 4-(benzyloxy)benzonitrile.

Advanced Synthetic Transformations for Derivatization

The derivatization of this compound and related compounds is crucial for exploring their chemical space and developing new functionalities. This involves a suite of advanced synthetic transformations that can target specific parts of the molecule, such as the nitrile group or the aromatic rings.

The conversion of the nitrile group in benzonitrile derivatives to a primary amine is a fundamental transformation that opens up a wide array of subsequent chemical modifications. One effective method for this reduction is transfer hydrogenation. This technique offers a milder alternative to high-pressure hydrogenation.

For instance, the reductive amination of nitriles to tertiary amines can be accomplished at low temperatures using a palladium catalyst. In this process, a dialkylammonium formate (B1220265) serves as the hydrogen donor. The reaction is notably accelerated in the presence of water. google.com While this specific example leads to a tertiary amine, the underlying principle of using a palladium catalyst for nitrile reduction is broadly applicable. The general process of reducing aliphatic nitriles often involves heterogeneous catalysts and can be carried out with dimethylamine (B145610) in an aqueous solution. google.com For example, the conversion of 3-hydroxypropionitrile (B137533) to 3-dimethylaminopropanol has been demonstrated with high conversion rates using 5% palladium on carbon. google.com

Recent advancements have also shown that the nitrile group of axially chiral benzonitriles can be reduced to a benzyl alcohol using sodium borohydride (B1222165) in methanol, achieving high yields and maintaining stereochemical integrity. acs.org

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a variety of cross-coupling reactions that are invaluable for derivatizing benzonitriles. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the structural diversity of accessible compounds.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-nitrogen bonds. youtube.com This reaction typically involves an aryl halide or triflate, an amine, a palladium catalyst with a suitable ligand, and a strong base. youtube.com The catalytic cycle involves oxidative addition, coordination of the amine, deprotonation, and reductive elimination to yield the aminated product and regenerate the palladium(0) catalyst. youtube.com

Palladium-catalyzed Sonogashira coupling is another key reaction, used to couple terminal alkynes with aryl halides. youtube.com This method has been successfully used to couple alkynyl carboxylic acids with benzyl halides or aryl halides to produce internal alkynes. organic-chemistry.org Furthermore, a three-component coupling reaction involving benzynes, benzylic/allylic bromides, and 1,1-bis[(pinacolato)boryl]methane, catalyzed by palladium, provides access to substituted benzyl boronates. mdpi.com The proposed mechanism for this transformation includes the oxidative addition of the benzylic bromide to palladium(0), insertion of the resulting complex into the benzyne (B1209423), transmetalation with the diborylmethane, and finally, reductive elimination. mdpi.com

The development of highly efficient palladium catalysts and ligands has made these reactions more practical and environmentally friendly, with some reactions proceeding effectively at very low catalyst loadings (e.g., parts per million levels) in aqueous micellar systems. youtube.com

Copper-catalyzed reactions have emerged as a valuable and often more economical alternative to palladium-catalyzed transformations for the synthesis of various organic compounds, including derivatives of benzonitrile. These methods are particularly useful for forming carbon-nitrogen and carbon-sulfur bonds.

Copper-mediated Chan-Lam coupling, for instance, allows for the formation of N-alkenyl-α,β-unsaturated nitrones from oximes and alkenylboronic acids. beilstein-journals.org This reaction can be performed under both copper-catalyzed and copper-mediated conditions to produce a variety of nitrones that can be further transformed into substituted pyridines. beilstein-journals.org Another significant application is the copper-catalyzed intramolecular C-N bond formation to synthesize benzimidazoles. This reaction can be carried out in water using Cu2O as the catalyst, N,N'-dimethylethylenediamine (DMEDA) as the ligand, and potassium carbonate as the base, offering a green and efficient synthetic route. nih.gov

Furthermore, copper catalysis is effective in one-pot, three-component reactions. For example, 2-substituted 1,3-benzothiazoles can be synthesized from 1-iodo-2-nitroarenes, sodium sulfide, and an aldehyde in a copper-catalyzed process. organic-chemistry.org Copper catalysts, such as copper(II) chloride, can also mediate the reaction between naphthols and α-aryl-α-diazoesters to form C-C bonds under mild conditions. rsc.org

Chemoselectivity, the ability to react with one functional group in the presence of others, is a critical challenge in the synthesis of complex molecules. nih.gov For compounds like derivatives of this compound, which may possess multiple reactive sites, developing selective functionalization strategies is paramount.

The protection of hydroxyl groups as benzyl ethers is a common strategy in multi-step synthesis. Achieving selective benzylation when other sensitive functional groups are present requires careful choice of reagents and conditions. The Williamson ether synthesis, a classical method for forming ethers, often employs strong bases like sodium hydride, which may not be compatible with other functionalities. nih.gov

Alternative, milder methods for benzylation have been developed. These include the use of benzyl trichloroacetimidate (B1259523) under acidic conditions, although its selectivity for primary hydroxyl groups can be low. researchgate.net A highly chemoselective method for the benzylation of propargylic hydroxyl groups in the presence of other hydroxyl groups uses benzyl bromide and sodium hydroxide (B78521) in DMF at room temperature. researchgate.net Another approach involves the use of bis[acetylacetonato]copper as a catalyst for the selective O-benzylation of primary alcohols over secondary alcohols and phenols. researchgate.net

The choice of base can significantly influence the selectivity of benzylation reactions. For instance, in the benzylation of diols, using sodium isopropoxide as the base has been shown to provide greater selectivity for the primary hydroxyl group compared to using sodium hydride. researchgate.net The nature of the base affects the relative nucleophilicity of different hydroxyl groups in the substrate, thereby directing the alkylation to the desired position. In the context of phenol (B47542) alkylation, the acidity of the hydroxyl group can be enhanced by a Lewis acid, such as a borane, which can trigger the protonation of 1,3-dienes for subsequent electrophilic alkylation. rsc.org

Applications in Medicinal Chemistry Research

Role as a Key Intermediate in the Synthesis of Pharmacologically Active Compounds

3-(Benzyloxy)benzonitrile and structurally related compounds are valuable building blocks in the synthesis of various heterocyclic systems known for their pharmacological importance. lookchem.com The benzyloxy group can enhance lipophilicity, potentially improving a molecule's ability to cross biological membranes, while the nitrile group is a versatile precursor to other functional groups.

Azetidinones, commonly known as β-lactams, are a core structural component of numerous important antibiotics, including penicillins and cephalosporins. researchgate.net The Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine is a fundamental and widely used method for synthesizing the 2-azetidinone ring. researchgate.net

In this context, benzyloxy-containing precursors are instrumental in creating 3-benzyloxy-substituted azetidinones. For instance, the reaction of 2-(benzyloxy)acetyl chloride with various imines in the presence of a base like triethylamine (B128534) yields cis-3-benzyloxy-2-azetidinone derivatives. mdpi.com This approach has been used to synthesize optically active β-lactams, demonstrating the utility of the benzyloxy group in building these chiral structures. mdpi.com The synthesis of novel 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide (B126) derivatives has also been achieved using benzyloxy-containing precursors in Staudinger reactions. researchgate.net These syntheses highlight the role of benzyloxy-functionalized molecules as key components in the construction of pharmacologically relevant azetidinone scaffolds.

Quinoline (B57606) and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial effects. ontosight.airesearchgate.net The incorporation of a benzyloxybenzonitrile moiety into a quinoline structure has been explored to develop new potential antimicrobial agents.

A series of novel 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives were synthesized and evaluated for their in vitro antimicrobial activity. acs.orgnih.govfigshare.com Among these, compounds featuring a benzonitrile (B105546) group on the benzyloxy substituent were created, directly linking this chemical scaffold to quinoline derivatives. acs.org For example, compound 9f , 3-(((3-(2-fluoro-6-((8-fluoro-2-methylquinolin-3-yl)oxy)phenyl)oxetan-3-yl)oxy)methyl)benzonitrile, showed noteworthy activity against Proteus mirabilis, comparable to the standard drug streptomycin. acs.orgnih.gov Several compounds in this series also demonstrated good antifungal activity against Aspergillus niger and excellent antimycobacterial activity against Mycobacterium tuberculosis H37Rv. nih.govfigshare.com

Table 1: Antimicrobial Activity of Selected Quinolone Derivatives Bearing a Benzyloxybenzonitrile Moiety

| Compound | Target Organism | Activity (MIC in µM) | Reference |

| 9f (3-benzonitrile derivative) | P. mirabilis | 31.25–62.5 | nih.gov |

| 9f (3-benzonitrile derivative) | A. niger | Good | nih.gov |

| 9f (3-benzonitrile derivative) | M. tuberculosis H37Rv | 3.41–12.23 | figshare.com |

| 9g (4-benzonitrile derivative) | A. niger | Good | nih.gov |

| 9g (4-benzonitrile derivative) | M. tuberculosis H37Rv | 3.41–12.23 | figshare.com |

Benzo[c]phenanthridine (B1199836) alkaloids are a class of natural products known for their significant biological activities, including cytotoxic effects against cancer cells. chemrxiv.org A key synthetic strategy for constructing the core skeleton of these alkaloids involves the coupling of a substituted benzonitrile with a lithiated o-toluamide. nih.govnih.gov This reaction forms a 3-arylisoquinoline, which serves as a crucial intermediate that can be further elaborated and cyclized to yield the final benzo[c]phenanthridine structure. nih.gov

This methodology has been successfully applied to the total synthesis of the natural phenolic benzo[c]phenanthridine alkaloid, oxyterihanine. nih.gov The versatility of this approach allows for the synthesis of various alkaloids, such as oxysanguinarine and oxynitidine, by selecting the appropriately substituted benzonitrile and toluamide precursors. nih.gov Furthermore, the synthesis of 3-(Benzyloxy) Current time information in Bangalore, IN.nih.govdioxolo[4,5-j]phenanthridine has been reported, directly demonstrating the incorporation of a benzyloxy group into the final alkaloid framework. thieme-connect.com This underscores the importance of the benzonitrile functional group as a critical component for building this class of complex, pharmacologically active molecules.

Structure-Activity Relationship (SAR) Studies of Benzyloxy-Containing Compounds

The benzyloxy group is a prominent feature in many biologically active molecules and is often intentionally incorporated during drug design to modulate a compound's properties. ontosight.ai Structure-activity relationship (SAR) studies help to elucidate the role of this moiety in interacting with biological targets and to optimize activity and selectivity.

The presence of a benzyloxy group in a molecule can significantly influence its biological profile. A primary effect is the magnification of the compound's lipophilicity, which can enhance its ability to penetrate biological membranes and access target sites. researchgate.net This principle has been observed across various classes of compounds.

Anticancer and Antiproliferative Activity : The benzyloxy group has been identified as being crucial for increasing the antiproliferative efficacy of certain compounds against cancer cell lines. researchgate.net Its incorporation into flavonoid and chalcone (B49325) structures has been linked to enhanced anticancer and antimicrobial properties. mdpi.com

Enzyme Inhibition : In the design of monoamine oxidase B (MAO-B) inhibitors, a target for neurodegenerative diseases, the benzyloxy substituent is a key pharmacophore. nih.govontosight.ai Its presence on various scaffolds leads to potent and selective inhibition of the hMAO-B isoform over the hMAO-A isoform. nih.govnih.gov

Receptor Binding : In the field of opioid research, the introduction of a 14-benzyloxy group into morphinan-6-ones resulted in compounds with high binding affinity for the μ opioid receptor and potent agonist activities. acs.org

Modifying the structure of and around the benzyloxy group is a key strategy for fine-tuning the pharmacological activity and selectivity of a lead compound.

Substitution on the Benzyl (B1604629) Ring : The biological activity can be modulated by adding substituents to the phenyl ring of the benzyloxy group. In a series of small-molecule MAO-B inhibitors, introducing halogen substituents (e.g., fluorine, bromine) onto the benzyloxy ring was found to be favorable for inhibitory potency. nih.gov Conversely, in a series of 14-alkoxymorphinans, placing two chlorine atoms (2,6-dichloro substitution) on the benzyloxy group's aromatic ring was detrimental to the affinity for all three opioid receptors when compared to the unsubstituted 14-benzyloxy analogue. acs.org

Positional Isomerism : The position of the benzyloxy group on the core scaffold is critical. For a series of benzyloxy chalcones designed as hMAO-B inhibitors, moving the benzyloxy group from the ortho to the para position on one of the aromatic rings consistently resulted in higher inhibitory activity. nih.gov This demonstrates that the spatial arrangement of the benzyloxy moiety is crucial for optimal interaction with the enzyme's active site.

Structural Alteration : More significant structural changes can dramatically alter or abolish activity. In the development of USP1/UAF1 inhibitors, replacing a key phenyl ring with a cyclopentyl group or nitrogen-containing heterocycles led to inactive compounds, highlighting the specific steric and electronic requirements for activity. acs.org These findings illustrate that while the benzyloxy group is often beneficial, its specific presentation within the molecule is paramount for achieving the desired biological effect.

Table 2: Modulation of Biological Activity by Modifying Benzyloxy Groups

| Parent Compound Class | Modification | Biological Effect | Reference |

| Benzyloxy Chalcones | Moved benzyloxy group from ortho to para position | Enhanced hMAO-B inhibition | nih.gov |

| 14-Alkoxymorphinan-6-ones | Added 2,6-dichloro substitution to the 14-benzyloxy ring | Decreased affinity for μ, δ, and κ opioid receptors | acs.org |

| Small Molecule MAO Inhibitors | Added halogen substituents to the benzyloxy ring | Favorable for MAO-B inhibition | nih.gov |

Computational Approaches in SAR Analysis (e.g., QSAR, Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. This method has been applied to understand the binding modes of compounds structurally related to this compound. For instance, docking studies of 1,2-disubstituted benzimidazoles, some featuring a benzyloxy moiety, into the active site of VEGFR-2 helped to rationalize their inhibitory activity by showing key hydrogen bonding and hydrophobic interactions. semanticscholar.org Similarly, molecular docking was used to study how novel quinoline derivatives, incorporating a substituted benzyloxy group, bind to the ATP synthase protein of Mycobacterium tuberculosis. acs.org These studies revealed that the binding energies of the synthesized compounds were favorable, suggesting a plausible mechanism of action. acs.org

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govmdpi.comnih.govresearchgate.net For various classes of therapeutic agents, QSAR studies have successfully created models with high correlation and predictive performance, aiding in the design of new, more active compounds. nih.govnih.gov These computational tools are essential for optimizing lead compounds derived from the benzyloxybenzonitrile scaffold by predicting the effects of structural modifications on biological activity.

Development of Therapeutic Agents Targeting Specific Biological Pathways

The versatile structure of this compound has been adapted to create inhibitors and agonists for several key biological targets involved in cancer, pain, and infectious diseases.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

Poly(ADP-ribose) polymerases (PARPs) are enzymes crucial for DNA repair, and their inhibition is a validated strategy in cancer therapy, particularly for tumors with deficiencies in DNA repair pathways like BRCA mutations. mdpi.com Research into novel PARP inhibitors has explored various chemical scaffolds. One study identified 4-(benzyloxy)benzamides as potent and selective inhibitors of PARP10 (ARTD10), a member of the PARP family. oulu.fi The study revealed that the -OCH2- linker found in 4-(benzyloxy)benzamides is a key feature for ARTD10 inhibition. The potency of these inhibitors could be enhanced with specific substitutions on the benzyl ring. oulu.fi

Table 1: Inhibitory Activity of 4-(Benzyloxy)benzamide Derivatives against ARTD10

| Compound | Substituent on Benzyl Ring | IC50 (nM) for ARTD10 |

|---|---|---|

| 32 | o-fluoro | 230 |

| 1 | Unsubstituted | >10,000 |

Data sourced from a study on 4-(phenoxy) and 4-(benzyloxy)benzamides as PARP10 inhibitors. oulu.fi

Farnesyltransferase Inhibitors

Farnesyltransferase is an enzyme that plays a role in modifying proteins, including the Ras protein, which is often mutated in cancer cells. Inhibitors of this enzyme (FTIs) have been investigated as potential anticancer agents. nih.govebi.ac.uk A series of potent and selective farnesyltransferase inhibitors were developed based on a 4-[(4-cyano-2-arylbenzyloxy)-(3-methyl-3H-imidazol-4-yl)methyl]benzonitrile scaffold. acs.orgresearchgate.net This design utilized a structure-based approach, and X-ray co-crystal structures confirmed the intended binding mode. These compounds demonstrated strong inhibitory activity against FTase with high cellular potency. acs.org

Table 2: Activity of Farnesyltransferase Inhibitors

| Compound | FTase IC50 (nM) | Cellular EC50 (nM) |

|---|---|---|

| A315493 | 0.4 | 8 |

| 64 | Not specified | 3.5 |

Data sourced from studies on novel benzonitrile derivatives as farnesyltransferase inhibitors. acs.orgresearchgate.net

Adenosine (B11128) A1 Receptor Agonists

The adenosine A1 receptor (A1R) is a G protein-coupled receptor involved in various physiological processes, making it a target for conditions like pain, epilepsy, and heart arrhythmias. nih.govacs.orgfrontiersin.org Medicinal chemistry efforts have focused on developing selective A1R agonists. nih.gov A series of benzyloxy and phenoxy derivatives of known adenosine receptor agonists were synthesized and evaluated. nih.govnih.gov It was found that placing a halogen substituent at the meta-position of the benzyloxy ring conferred high affinity and significantly improved selectivity for the A1 receptor. nih.govnih.gov Molecular modeling suggested that these benzyloxy-modified compounds fit into a specific hydrophobic subpocket within the receptor, explaining their enhanced selectivity. nih.govnih.gov

Table 3: Selectivity of Benzyloxy-Substituted Adenosine A1 Receptor Agonists

| Compound | A1R Selectivity Improvement (fold vs. NECA) |

|---|---|

| N6-2-(3-bromobenzyloxy)cyclopentyl-NECA | ~1500 |

| N6-2-(3-methoxyphenoxy)cyclopentyl-NECA | ~1500 |

Data sourced from a study on novel selective adenosine A1 receptor agonists. nih.govnih.gov

MRGPRX1 Agonists for Pain Treatment

The Mas-related G-protein-coupled receptor X1 (MRGPRX1) is expressed in sensory neurons and has emerged as a promising target for treating chronic pain without the side effects associated with opioids. nih.govnih.govplos.orgsemanticscholar.orgbiorxiv.org A high-throughput screening campaign identified 4-(4-(benzyloxy)-3-methoxybenzylamino)benzimidamide as a hit compound. nih.govnih.gov This initial scaffold served as a template for structural optimization. Subsequent work led to the discovery of highly potent and selective MRGPRX1 agonists with improved drug-like properties. nih.govnih.gov One such optimized compound, compound 16, showed high potency and selectivity for MRGPRX1 over opioid receptors and demonstrated favorable distribution to the spinal cord, a key site of action for pain modulation. nih.govplos.org

Table 4: Agonist Activity of MRGPRX1 Compounds

| Compound | Description | EC50 (nM) for MRGPRX1 |

|---|---|---|

| 5a | Initial Hit Compound | 250 |

| 16 | Optimized Agonist | 1.8 |

Data sourced from studies on the discovery of MRGPRX1 agonists. nih.govnih.gov

Antimycobacterial Agents

The rise of drug-resistant Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, necessitates the discovery of new antimycobacterial agents. nih.gov The benzyloxybenzonitrile motif has been incorporated into molecules designed to combat this pathogen. One approach targeted the Mtb acetyltransferase Eis, an enzyme that confers resistance to the aminoglycoside antibiotic kanamycin (B1662678). A structure-activity relationship study of compounds with a substituted benzyloxy-benzylamine scaffold identified potent Eis inhibitors (IC50 ~ 1 µM) that could restore kanamycin susceptibility in a resistant Mtb strain. nih.gov

In a different approach, a series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives were synthesized and tested directly for antimycobacterial activity. acs.orgresearchgate.net Several of these compounds, including those with cyanobenzyloxy substitutions, showed excellent activity against M. tuberculosis H37Rv. acs.org Structure-activity relationship analysis indicated that substitutions at the 3- and 4-positions of the benzyloxy ring were particularly effective at increasing antitubercular activity. acs.org

Table 5: Antimycobacterial Activity of Benzyloxy-Containing Compounds

| Compound | Target/Organism | Activity |

|---|---|---|

| Substituted benzyloxy-benzylamine | Mtb Acetyltransferase Eis | IC50 ~ 1 µM |

| 9f (3-(((3-(2-fluoro-6-((8-fluoro-2-methylquinolin-3-yl)oxy)phenyl)oxetan-3-yl)oxy)methyl)benzonitrile) | M. tuberculosis H37Rv | MIC = 3.41 µM |

| 9g (3-(2-(3-((3-cyanobenzyl)oxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline) | M. tuberculosis H37Rv | MIC = 3.61 µM |

| 9d (3-(2-(3-((4-cyanobenzyl)oxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline) | M. tuberculosis H37Rv | MIC = 4.10 µM |

Data sourced from studies on Eis inhibitors and novel quinoline derivatives. acs.orgnih.gov

Efficacy against Mycobacterium tuberculosis Strains

Research into novel antitubercular agents has explored derivatives incorporating the this compound moiety. A notable study synthesized a series of oxetanyl-quinoline derivatives, where the 3-cyanobenzyloxy group was a key substituent. acs.org These compounds were evaluated for their in-vitro activity against Mycobacterium tuberculosis H37Rv strain using the Microplate Alamar Blue Assay (MABA). acs.orgnih.gov

One of the synthesized compounds, 3-(((3-(2-fluoro-6-((8-fluoro-2-methylquinolin-3-yl)oxy)phenyl)oxetan-3-yl)oxy)methyl)benzonitrile, demonstrated excellent antimycobacterial activity. nih.govfigshare.com This and other related derivatives showed significant potency, with minimum inhibitory concentrations (MICs) in the low micromolar range. nih.govfigshare.com Specifically, a group of seven derivatives, including the one with the 3-cyanobenzyloxy substituent, exhibited MIC values between 3.41 and 12.23 μM against M. tuberculosis H37Rv. nih.govfigshare.com These compounds were also found to be non-toxic when tested against the Vero cell line, indicating a degree of selectivity for the mycobacterium. nih.govfigshare.com The proposed mechanism of action for these compounds is the inhibition of ATP synthase, a critical enzyme for mycobacterial energy metabolism. acs.orgresearchgate.net

Table 1: Antitubercular Activity of Selected Benzonitrile Derivatives

| Compound Name | Target Organism | MIC (μM) |

|---|---|---|

| 3-(((3-(2-fluoro-6-((8-fluoro-2-methylquinolin-3-yl)oxy)phenyl)oxetan-3-yl)oxy)methyl)benzonitrile | Mycobacterium tuberculosis H37Rv | 3.41–12.23 |

| 4-(((3-(2-fluoro-6-((8-fluoro-2-methylquinolin-3-yl)oxy)phenyl)oxetan-3-yl)oxy)methyl)benzonitrile | Mycobacterium tuberculosis H37Rv | 3.41–12.23 |

| 8-fluoro-3-(3-fluoro-2-(3-((2-cyanobenzyl)oxy)oxetan-3-yl)phenoxy)-2-methylquinoline | Mycobacterium tuberculosis H37Rv | 27.29-57.73 |

Data sourced from Shinde, A. et al., ACS Omega, 2022. acs.org

Antimicrobial Activity Against Other Microbial Strains

The same series of oxetanyl-quinoline derivatives featuring the this compound scaffold were also screened for broader antimicrobial activity against several bacterial and fungal strains. nih.govfigshare.comresearchgate.net The evaluation was performed against Gram-negative bacteria (Escherichia coli, Proteus mirabilis), Gram-positive bacteria (Bacillus subtilis, Staphylococcus albus), and fungi (Aspergillus niger, Candida albicans). nih.gov

The compound 3-(((3-(2-fluoro-6-((8-fluoro-2-methylquinolin-3-yl)oxy)phenyl)oxetan-3-yl)oxy)methyl)benzonitrile (referred to as compound 9f in the study) showed particularly noteworthy activity against P. mirabilis. acs.org Its potency was reported to be comparable to the standard drug streptomycin. nih.govfigshare.com Specifically, when the 2-cyanobenzyloxy group in a related compound was moved to the 3-position, the activity against P. mirabilis increased two-fold, resulting in an excellent MIC of 15.62 μM. acs.org Several compounds in the series also displayed good antifungal activity against A. niger. nih.govfigshare.com

Table 2: Antimicrobial Spectrum of a this compound Derivative

| Compound Name | Microbial Strain | MIC (μM) |

|---|---|---|

| 3-(((3-(2-fluoro-6-((8-fluoro-2-methylquinolin-3-yl)oxy)phenyl)oxetan-3-yl)oxy)methyl)benzonitrile | Proteus mirabilis | 15.62 |

| 3-(((3-(2-fluoro-6-((8-fluoro-2-methylquinolin-3-yl)oxy)phenyl)oxetan-3-yl)oxy)methyl)benzonitrile | Aspergillus niger | - |

| 8-fluoro-3-(3-fluoro-2-(3-((2-cyanobenzyl)oxy)oxetan-3-yl)phenoxy)-2-methylquinoline | Proteus mirabilis | 31.25-62.5 |

Data sourced from Shinde, A. et al., ACS Omega, 2022. acs.org

Pharmaceutical Intermediates and Advanced Drug Design

The core value of this compound in the pharmaceutical landscape lies in its role as a versatile chemical intermediate. google.com Its structure provides a stable yet modifiable scaffold for constructing more elaborate drug candidates. The benzyloxy group can act as a protecting group for a phenol (B47542), which can be deprotected in later synthetic steps, while the nitrile group offers a wide range of chemical transformations—it can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocyclic systems.

For instance, in the synthesis of the previously mentioned antitubercular quinoline derivatives, a molecule containing the 3-cyanobenzyloxy group is reacted with a fluorophenoxy-quinoline scaffold to produce the final active compounds. acs.org Similarly, research on N-(4-(benzyloxy)benzyl)-4-aminoquinolines as antitubercular agents begins with the synthesis of 4-(benzyloxy)benzonitriles, showcasing the general utility of this class of compounds in drug discovery. nih.gov

The compound is also a precursor for other key intermediates, such as 3-(benzyloxy)benzenethiol, which is noted as a crucial component in the preparation of numerous pharmaceutical drugs. google.com This highlights how this compound and its isomers serve as foundational building blocks, enabling the exploration of diverse chemical spaces in the quest for new and improved therapeutic agents.

Contributions to Materials Science Research

Utilization as a Building Block for Advanced Materials

3-(Benzyloxy)benzonitrile serves as a versatile building block in the synthesis of more complex, functional molecules for advanced materials. The presence of the cyano (nitrile) group and the benzyloxy group allows for a variety of chemical transformations, making it a suitable precursor for the creation of specialized polymers and other advanced materials.

One notable application is in the synthesis of ring-substituted 2-methoxyethyl phenylcyanoacrylates. In this process, this compound can be modified to 3-benzyloxybenzaldehyde, which then undergoes a Knoevenagel condensation with 2-methoxyethyl cyanoacetate. This reaction yields the corresponding 2-methoxyethyl phenylcyanoacrylate monomer, which can be further polymerized.

Table 1: Synthesis of Ring-Substituted 2-Methoxyethyl Phenylcyanoacrylates

| Precursor | Reagent | Reaction Type | Product Monomer |

| 3-Benzyloxybenzaldehyde | 2-Methoxyethyl cyanoacetate | Knoevenagel Condensation | 2-Methoxyethyl 2-cyano-3-(3-(benzyloxy)phenyl)acrylate |

This demonstrates the role of the 3-benzyloxy moiety in creating monomers with specific functionalities that can be incorporated into larger polymer chains, leading to materials with tailored properties.

Applications in Polymer and Resin Production

The derivatives of this compound, particularly the acrylate (B77674) monomers, have direct applications in the production of polymers. These monomers can undergo copolymerization with other monomers, such as styrene (B11656), to create novel copolymers. The inclusion of the 3-benzyloxy group can influence the properties of the resulting polymer, such as its solubility, thermal stability, and refractive index.

For instance, the copolymerization of 2-methoxyethyl 2-cyano-3-(3-(benzyloxy)phenyl)acrylate with styrene results in a copolymer that is soluble in various organic solvents like ethyl acetate, tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and chloroform, while being insoluble in methanol, ethyl ether, and petroleum ether. This solubility profile is a direct consequence of the chemical nature of the incorporated monomers.

Table 2: Copolymerization of 3-Benzyloxy-Substituted Monomer with Styrene

| Monomer 1 | Monomer 2 | Polymerization Type | Resulting Copolymer |

| 2-Methoxyethyl 2-cyano-3-(3-(benzyloxy)phenyl)acrylate | Styrene | Free-radical copolymerization | Poly[styrene-co-(2-methoxyethyl 2-cyano-3-(3-(benzyloxy)phenyl)acrylate)] |

The ability to create such copolymers opens up possibilities for developing new resins and plastics with specific performance characteristics for a range of applications.

Integration into Calixarene-Based Receptors for Ion Extraction

Calixarenes are macrocyclic compounds that are well-known for their ability to form host-guest complexes with ions and small molecules, making them highly useful for ion extraction and sensing applications. The functionalization of calixarenes is key to tailoring their selectivity and efficiency for specific target ions.

While direct integration of this compound into a calixarene (B151959) structure is not commonly reported, the synthesis of p-(benzyloxy)calix[n]arenes from p-(benzyloxy)phenol has been demonstrated. nih.gov This indicates that the benzyloxy functional group is compatible with the conditions of calixarene synthesis. It is plausible that this compound could be chemically converted to a corresponding phenol (B47542) derivative, which could then be used as a starting material in the synthesis of functionalized calixarenes. The presence of the benzyloxy group on the calixarene rim could influence its conformational properties and its interaction with guest molecules.

The general approach to synthesizing calixarenes involves the base-catalyzed condensation of a phenol with formaldehyde. nih.gov By using a functionalized phenol, such as one derived from this compound, a calixarene with specific functionalities can be produced. These functionalized calixarenes can then be employed as selective extractants for metal ions. solventextraction.gr.jp

Exploration in Optoelectronic and Nanoelectronic Applications

Derivatives of benzonitrile (B105546) are of significant interest in the fields of optoelectronics and nanoelectronics due to their unique electronic and photophysical properties. The nitrile group can act as an electron-withdrawing group, which, in conjunction with electron-donating groups, can lead to molecules with interesting charge-transfer characteristics.

Although specific studies on this compound in these applications are not widely documented, research on analogous compounds such as 4-Benzyloxy-3-methoxybenzonitrile suggests the potential of this class of molecules. Highly conjugated molecules containing terminal cyano groups are explored for their potential in nanoelectronics. The cyano groups provide a means to coordinate with transition metal centers, which can enhance the material's physical properties, such as its molecular hyperpolarizability, a key factor for non-linear optical applications.

The preparation of π-conjugated systems based on benzonitrile derivatives is a strategy for developing materials for optoelectronic devices. The benzyloxy group can influence the molecular packing in the solid state, which in turn affects the material's electronic properties and performance in devices.

Advanced Spectroscopic and Computational Characterization in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the detailed molecular structure of organic compounds in solution. By analyzing the chemical shifts (δ), multiplicities, and coupling constants (J) in ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be established.

Despite extensive searches of scientific literature and spectral databases, detailed, formally published, and assigned ¹H and ¹³C NMR spectral data for 3-(Benzyloxy)benzonitrile could not be located. While NMR data for numerous other benzonitrile (B105546) derivatives are widely available, specific research findings detailing the structural elucidation of this particular compound were not found.

X-ray Crystallography for Molecular Structure Determination

Single-crystal X-ray crystallography provides definitive information about a molecule's three-dimensional structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. This technique is invaluable for understanding the spatial arrangement of atoms and the packing of molecules in a crystal lattice.

A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield an experimental crystal structure determination for this compound. Consequently, specific data regarding its crystal system, space group, unit cell dimensions, and detailed intermolecular contacts are not available in the published literature.

Quantum Chemical Calculations for Electronic Properties and Interactions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and potential interactions of molecules. These computational methods can provide insights that complement experimental data.

HOMO-LUMO Analysis and Electronic Excitation Studies

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's electronic behavior. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a key indicator of chemical reactivity, kinetic stability, and the electronic transitions that can occur.

Specific computational studies detailing the HOMO-LUMO energies, their spatial distributions, or the electronic excitation properties for this compound have not been reported in the searched scientific literature. Therefore, quantitative data on its HOMO-LUMO gap and electronic transition characteristics are not available.

Non-Linear Optical (NLO) Properties Investigations

The investigation of non-linear optical (NLO) properties is essential for the development of new materials for applications in photonics and optoelectronics. Computational methods are often employed to predict molecular hyperpolarizabilities (β) and second hyperpolarizabilities (γ), which are key measures of NLO activity.

Hydrogen Bonding and Intermolecular Interactions

Understanding hydrogen bonds and other intermolecular interactions is critical for predicting a compound's physical properties and its behavior in condensed phases. Within the this compound molecule, the ether oxygen and the nitrile nitrogen can act as hydrogen bond acceptors. The molecule itself lacks strong hydrogen bond donor groups. Intermolecular interactions would therefore be expected to consist of weaker forces, such as van der Waals interactions and potential C-H···N or C-H···O hydrogen bonds.

However, without experimental data from X-ray crystallography or specific computational modeling of molecular clusters, a detailed, quantitative analysis of the specific intermolecular interactions governing this compound is not available in the current body of scientific literature.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The classical synthesis of 3-(benzyloxy)benzonitrile typically involves the Williamson ether synthesis, reacting 3-hydroxybenzonitrile with benzyl (B1604629) chloride in the presence of a base like potassium carbonate. chemicalbook.com While effective, this method presents opportunities for improvement in line with the principles of green chemistry.

Future research should focus on developing more efficient and sustainable synthetic methodologies. This could involve the exploration of:

Catalytic Approaches: Investigating the use of transition metal or organocatalysts could lead to milder reaction conditions, lower catalyst loading, and higher yields. For instance, developing a catalytic system that enables the direct coupling of 3-hydroxybenzonitrile with benzyl alcohol would be a significant advancement, as water would be the only byproduct.

Green Solvents and Reagents: Replacing traditional organic solvents with greener alternatives such as ionic liquids or supercritical fluids could reduce the environmental impact of the synthesis. rsc.org The use of ionic liquids, which can act as both solvent and catalyst, offers a promising avenue for creating a more sustainable process. rsc.org

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound could offer advantages in terms of scalability, safety, and product consistency. The precise control over reaction parameters in a flow reactor can lead to improved yields and reduced reaction times.

A comparative overview of the current and potential future synthetic approaches is presented in Table 1.

Table 1: Comparison of Synthetic Routes for this compound

| Feature | Williamson Ether Synthesis | Future Catalytic Methods |

|---|---|---|

| Catalyst | None (Base-mediated) | Transition Metals, Organocatalysts |

| Solvent | Traditional Organic Solvents (e.g., DMF) | Green Solvents (e.g., Ionic Liquids) |

| Byproducts | Inorganic Salts | Water (ideally) |

| Efficiency | Moderate to Good | Potentially Higher Yields and Atom Economy |

| Sustainability | Moderate | High |

Expanded Exploration of Reactivity and Mechanistic Understanding

The reactivity of this compound is largely dictated by its three key functional components: the nitrile group, the benzyloxy moiety, and the aromatic ring. A deeper understanding of its reactivity and the mechanisms governing its transformations is crucial for unlocking its full synthetic potential.

Future research in this area should include:

Nitrile Group Transformations: While the hydrolysis of benzonitriles to benzoic acids or benzamides is a well-known reaction, a detailed kinetic and mechanistic study of this process for this compound under various conditions (acidic, basic, enzymatic) would be valuable. pearson.comyoutube.com Furthermore, exploring cycloaddition reactions with the nitrile group could lead to the synthesis of novel heterocyclic compounds. rsc.org

Benzylic C-H Functionalization: The benzylic protons in the benzyloxy group are potential sites for functionalization. Research into selective C-H activation and cross-coupling reactions at this position could open up pathways to a wide range of derivatives with increased molecular complexity and three-dimensionality, which is often desirable in medicinal chemistry. nih.gov

Aromatic Ring Substitution: Investigating electrophilic and nucleophilic aromatic substitution reactions on the benzonitrile (B105546) ring would provide access to a diverse array of substituted derivatives. Understanding the directing effects of the existing benzyloxy and nitrile groups is key to achieving regioselective functionalization.

Cyclization Reactions: The strategic placement of functional groups on the this compound scaffold could enable intramolecular cyclization reactions to form novel polycyclic structures. A study on the cyclization of a related compound, 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester, highlights the potential for such transformations. unimi.itmdpi.com

Diversification of Medicinal Chemistry Applications through Rational Design

The benzyloxy pharmacophore is a common feature in many biologically active molecules, and benzonitrile derivatives have shown promise as anticancer agents. nih.govgoogle.com This suggests that this compound is a promising starting point for the rational design of new therapeutic agents.

Future perspectives in this domain involve:

Scaffold for Bioactive Molecules: Utilizing this compound as a central scaffold, new series of compounds can be designed and synthesized to target specific biological pathways. For example, derivatives of benzyloxyquinoxalines have demonstrated antiproliferative activity, providing a rationale for exploring quinoxaline (B1680401) derivatives of this compound. mdpi.com

Rational Drug Design: Employing computational modeling and structure-based drug design, novel derivatives of this compound can be rationally designed to interact with specific enzyme active sites or protein receptors. This approach can accelerate the discovery of potent and selective drug candidates.

Bioisosteric Replacements: The nitrile group can act as a bioisostere for other functional groups in known drug molecules. Exploring the replacement of, for instance, a carboxylic acid or an amide with the nitrile group of this compound in a known pharmacophore could lead to compounds with improved pharmacokinetic properties.

Scaffold Hopping: The this compound core can be used in scaffold hopping strategies to generate novel intellectual property and to develop compounds with improved drug-like properties compared to existing therapeutic agents. researchgate.net

Unveiling New Applications in Emerging Materials Science Fields

The electronic and structural properties of benzonitrile derivatives make them attractive candidates for applications in materials science. rsc.org Future research should aim to exploit the unique combination of the polar nitrile group and the bulky benzyloxy group in this compound for the development of novel materials.

Potential areas of exploration include:

Liquid Crystals: The rod-like shape of molecules containing benzyloxy and nitrile functionalities suggests their potential as liquid crystals. mdpi.com The synthesis and characterization of derivatives of this compound with varying alkyl chain lengths could lead to the discovery of new liquid crystalline materials with specific mesophase behaviors. researchgate.net

Organic Light-Emitting Diodes (OLEDs): Benzonitrile-based compounds have been utilized as host materials in OLEDs. rsc.org The introduction of the benzyloxy group could modulate the electronic properties of the benzonitrile core, potentially leading to materials with improved charge transport and emission characteristics for use in next-generation displays and lighting.

Polymer Chemistry: The nitrile group can undergo polymerization reactions, such as cyclotrimerization, to form highly stable triazine-based polymers. nih.gov Investigating the polymerization of this compound or its derivatives could yield novel polymers with high thermal stability and unique dielectric properties. Additionally, it could be explored as a comonomer in copolymerization reactions to tailor the properties of existing polymers. journalcra.com

Organic Electronics: The combination of aromatic rings and a polar nitrile group in this compound suggests its potential for use in organic electronics. researchgate.net Research into its thin-film forming properties and its behavior in electronic devices such as organic field-effect transistors (OFETs) could uncover new applications.

Q & A

Q. What are the recommended strategies for optimizing the synthesis of 3-(Benzyloxy)benzonitrile?

Methodological Answer: The synthesis of this compound can be streamlined using one-step protocols that minimize intermediate purification. For example, benzyl ether formation via nucleophilic substitution (e.g., benzylation of 3-hydroxybenzonitrile with benzyl bromide) is a common approach. Key parameters include:

- Catalyst selection : Potassium carbonate or cesium carbonate in polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity .

- Temperature control : Reactions at 80–100°C for 6–12 hours typically yield >80% conversion .

- Precursor scoring : Utilize databases like REAXYS or BKMS_METABOLIC to validate precursor compatibility and reaction feasibility .

Q. How can researchers ensure purity during the purification of this compound?

Methodological Answer: Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Critical considerations:

- Solvent selection : Ethanol or methanol for recrystallization due to moderate polarity .

- Analytical validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS. Cross-check melting points (literature range: 55–59°C for related benzyloxy derivatives) .

Advanced Research Questions

Q. How can overlapping signals in the <sup>1</sup>H NMR spectrum of this compound be resolved?

Methodological Answer: Overlapping aromatic protons (e.g., ortho/meta positions) can be resolved using:

- High-field NMR (≥500 MHz) : Enhances signal dispersion. For example, aromatic protons in similar compounds exhibit distinct coupling patterns at 7.2–7.6 ppm .

- Deuterated solvents : CDCl3 minimizes solvent interference and sharpens splitting patterns.

- 2D-COSY or HSQC : Assigns coupling networks and correlates carbon-proton environments .

Q. What experimental precautions are necessary when handling this compound under oxidative conditions?

Methodological Answer: The compound decomposes in the presence of oxidizing agents (e.g., peroxides, nitric acid), releasing hazardous gases (CO, NOx, SOx). Mitigation strategies:

- Inert atmosphere : Conduct reactions under nitrogen/argon to suppress oxidation .

- Ventilation : Use fume hoods with ≥100 ft/min face velocity to control vapor exposure .

- Decomposition monitoring : Track gas evolution via FTIR or mass spectrometry during thermal stability tests (e.g., TGA-DSC up to 300°C) .

Q. How can researchers reconcile conflicting data on the stability of this compound in different solvents?

Methodological Answer: Contradictions in stability studies (e.g., DMSO vs. ethanol) may arise from solvent polarity or trace impurities. Systematic approaches include:

- Accelerated stability testing : Expose the compound to solvents at 40–60°C for 14 days, analyzing degradation via LC-MS .

- Impurity profiling : Identify reactive impurities (e.g., peroxides in ethers) using iodometric titration .

- Cross-referencing databases : Compare results with REAXYS_BIOCATALYSIS or PubChem entries for solvent compatibility trends .

Q. What strategies are effective for characterizing decomposition products of this compound under acidic conditions?

Methodological Answer: Acidic hydrolysis (e.g., HCl/THF, 60°C) generates benzyl alcohol and cyanated byproducts. Analytical workflows:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.